molecular formula C18H20N4O5S B2971571 2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034466-27-6

2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2971571
M. Wt: 404.44
InChI Key: RBLHWTHTPGSPAD-UHFFFAOYSA-N
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Description

The compound “2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors . The pyrrolidine ring can also be functionalized, for example, with proline derivatives . A similar compound, 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides, was synthesized by the condensation of 2-[4-(het)aryl-2-oxopyrrolidi .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring also plays a significant role in the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring in the molecule can undergo various reactions, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Crystal Structure Analysis and Molecular Conformation

Research on similar sulfamoyl acetamides has led to insights into their crystal structures, demonstrating specific conformational properties such as folded conformations around the methylene C atom of the thioacetamide bridge and intramolecular hydrogen bonding stabilizing these conformations. These studies provide a foundation for understanding the molecular geometry and potential interaction sites of "2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide" (Subasri et al., 2016).

Coordination Chemistry and Antioxidant Activity

Investigations into coordination complexes constructed from related acetamide derivatives have highlighted their ability to form supramolecular architectures via hydrogen bonding, which could have implications for the design of materials with specific properties. Additionally, these compounds have been evaluated for their antioxidant activity, suggesting potential therapeutic applications for compounds with similar structural features (Chkirate et al., 2019).

Synthetic Methodologies

Studies have also focused on developing efficient synthetic methods for sulfamoylation, which is relevant to the synthesis of "2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide" and similar compounds. These methodologies aim to improve the yield and efficiency of producing sulfamoyl-containing compounds, which could be crucial for their application in various fields (Okada et al., 2000).

Potential Therapeutic Applications

Although the specific compound has not been directly linked to therapeutic applications in the available literature, studies on structurally similar compounds have explored their potential as antimicrobial and antitumor agents. For example, research on acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety has shown significant antitumor activity, suggesting that "2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide" could have similar applications (Alqasoumi et al., 2009).

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, given the widespread use of pyrrolidine in drug discovery . Other possible directions could include studying its physical and chemical properties in more detail and developing more efficient methods for its synthesis.

properties

IUPAC Name

2-[4-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c19-16(23)12-27-14-3-5-15(6-4-14)28(25,26)21-11-13-7-8-20-17(10-13)22-9-1-2-18(22)24/h3-8,10,21H,1-2,9,11-12H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLHWTHTPGSPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide

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